Circumdatin E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-20-hydroxy-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione |
InChI |
InChI=1S/C20H17N3O4/c1-27-11-9-13-17(16(24)10-11)21-18-15-7-4-8-22(15)19(25)12-5-2-3-6-14(12)23(18)20(13)26/h2-3,5-6,9-10,15,24H,4,7-8H2,1H3/t15-/m0/s1 |
InChI Key |
JIIDXCQQSWFYCR-HNNXBMFYSA-N |
SMILES |
COC1=CC2=C(C(=C1)O)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Synonyms |
circumdatin E |
Origin of Product |
United States |
Origin and Isolation of Circumdatin E
Fungal Biological Sources of Circumdatin E
This compound is a product of fungal biosynthesis, primarily associated with species belonging to the genus Aspergillus. Research has identified both terrestrial and marine-derived strains as producers of this compound.
The initial discovery of this compound was as a minor constituent from a terrestrial strain of the fungus Aspergillus ochraceus. nih.govnih.gov This species, a representative of the Aspergillus section Circumdati, is widely distributed in nature and is known for its ability to produce a diverse array of secondary metabolites. researchgate.netmdpi.com The first isolation of this compound occurred alongside the characterization of two other new analogues, Circumdatin D and Circumdatin F. nih.gov Subsequent studies of the culture broth of A. ochraceus also led to the isolation of this compound, this time in conjunction with a new alkaloid, Circumdatin H, and other known compounds. nih.gov The structures of these benzodiazepine (B76468) alkaloids were elucidated through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with comparisons made to previously identified circumdatin analogues. nih.govnih.gov
While A. ochraceus is the primary source, this compound and its analogues have also been isolated from other fungal sources, particularly those from marine environments. researchgate.net For instance, this compound was among six benzodiazepine alkaloids identified from the fermentation culture of Aspergillus ostianus (strain IMBC-NMTP03). researchgate.net
Furthermore, marine-derived endophytic fungi have proven to be a rich source. An endophytic strain of Aspergillus ochraceus, isolated from the marine brown alga Sargassum kjellmanianum, was found to produce several benzodiazepine alkaloids, including known circumdatins. epa.gov Similarly, a coral-associated strain of A. ochraceus (LCJ11-102), isolated from Dichotella gemmacea, yielded a series of circumdatin-aspyrone conjugates, highlighting the chemical diversity spurred by unique environmental niches. nih.govnih.gov The exploration of fungi from marine habitats, such as the genus Exophiala, has also led to the discovery of new circumdatins with specific biological properties, such as ultraviolet-A (UV-A) protection. nih.gov
Table 1: Fungal Sources of this compound and Related Analogs
| Fungal Species | Strain Type | Source/Habitat | Isolated Compounds Include |
|---|---|---|---|
| Aspergillus ochraceus | Terrestrial Isolate | Terrestrial | Circumdatin D, this compound, Circumdatin F |
| Aspergillus ochraceus | N/A | Terrestrial | This compound, Circumdatin H |
| Aspergillus ostianus | IMBC‐NMTP03 | Marine | Circumdatin D, this compound, Circumdatin J, Circumdatin I |
| Aspergillus ochraceus | Endophytic Fungus | Marine Brown Alga (Sargassum kjellmanianum) | 2-hydroxycircumdatin C and other known alkaloids |
Fermentation and Cultivation Strategies for Aspergillus ochraceus
The production of this compound relies on the controlled fermentation of Aspergillus ochraceus. While specific protocols for maximizing this compound yield are not extensively detailed in the literature, general principles of fungal fermentation are applied. Fungal fermentations can be conducted using either solid-state or submerged techniques, with the latter often preferred for industrial scale-up due to easier control of process parameters. mdpi.com
For A. ochraceus, researchers have utilized various culture conditions to stimulate the production of secondary metabolites. In one study involving a coral-associated strain, a nutrition-poor medium was used for fermentation. nih.gov Another investigation focused on optimizing Ochratoxin A production by A. ochraceus employed shaken solid substrate fermentations using shredded wheat as an excellent substrate for high-yield biosynthesis. bohrium.com The main challenge in submerged fungal fermentation is controlling the morphological form of the mycelium, which can either disperse into loose filaments or aggregate into dense pellets, affecting nutrient and oxygen distribution. mdpi.com The specific culture conditions, including nutrient composition, aeration, and agitation, are critical factors that influence the metabolic output of the fungus. mdpi.com
Advanced Methodologies for Isolation and Purification
Following fermentation, a multi-step process is required to extract and purify this compound from the complex mixture of metabolites in the culture broth and mycelium. This typically involves solvent extraction followed by various chromatographic techniques.
Chromatography is the cornerstone of purifying natural products like this compound. Researchers employ a sequence of chromatographic methods to separate the compound based on its physicochemical properties.
A common initial step is Vacuum Liquid Chromatography (VLC) over a silica (B1680970) gel stationary phase. This allows for a rough separation of the crude extract into several fractions based on polarity, using a step gradient of solvents, such as mixtures of petroleum ether, dichloromethane, and methanol. nih.gov
Fractions containing the compounds of interest are then subjected to further purification using methods like Sephadex LH-20 column chromatography and, most frequently, High-Performance Liquid Chromatography (HPLC) . mdpi.com Preparative HPLC, often using a reverse-phase (RP) C18 column, is a powerful tool for the final isolation of pure compounds. nih.govresearchgate.net The mobile phase for HPLC typically consists of a gradient of acetonitrile (B52724) and water. nih.gov Thin-layer chromatography (TLC) is also utilized to monitor the separation process and identify the appropriate solvent systems for column chromatography. myfoodresearch.com
Table 2: Chromatographic Techniques Used in Circumdatin Isolation
| Technique | Stationary Phase | Purpose |
|---|---|---|
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Initial crude extract fractionation |
| Column Chromatography | Silica Gel | Further fractionation of VLC fractions |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Size-exclusion separation |
| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase C18 | Final purification of individual compounds |
Bioassay-guided fractionation is a strategic approach where the separation process is directed by the biological activity of the fractions. myfoodresearch.comresearchgate.net This method ensures that researchers focus on isolating the specific compounds responsible for a desired biological effect. mdpi.com The process begins by testing a crude extract for a particular activity. The extract is then separated into fractions, and each fraction is tested again. myfoodresearch.com The most active fractions are selected for further separation until a pure, active compound is isolated. researchgate.net
In the context of this compound, a relevant biological activity is its inhibitory effect on the mammalian mitochondrial respiratory chain. nih.gov Specifically, this compound and the related Circumdatin H have been identified as inhibitors of mitochondrial NADH oxidase. nih.govnih.gov The isolation of Circumdatin H, a new inhibitor, was reported alongside the known this compound from A. ochraceus. This discovery was based on the biological activity of the alkaloids as inhibitors of this enzyme complex. nih.gov This suggests that an assay measuring the inhibition of mitochondrial NADH oxidase could be, and likely was, employed to guide the fractionation of the fungal extract, leading directly to the isolation of these bioactive benzodiazepine alkaloids, including this compound.
Biosynthetic Pathways and Mechanistic Elucidation of Circumdatin E
Precursor Incorporation Studies in Circumdatin Biosynthesis
The biosynthesis of the circumdatin family of compounds, including Circumdatin E, relies on the assembly of specific molecular building blocks derived from primary metabolism. Through feeding experiments with isotopically labeled compounds, researchers have been able to trace the origins of the carbon and nitrogen atoms within the circumdatin core structure. acs.orgresearchgate.netsdu.edu.cnnih.gov
The fundamental backbone of this compound is constructed from two key amino acid precursors: L-proline and anthranilic acid. nih.govresearchgate.net These molecules provide the necessary atoms to form the characteristic benzodiazepine (B76468) core. Specifically, L-proline contributes the pyrrolidine (B122466) ring system, while anthranilic acid provides the benzene (B151609) ring and the adjacent nitrogen-containing seven-membered diazepine (B8756704) ring. mdpi.com The structural diversity observed within the circumdatin family often arises from the incorporation of different amino acids at the position typically occupied by proline. For instance, some circumdatins utilize L-alanine or glycine (B1666218) instead of L-proline, leading to variations in the final structure. nih.govresearchgate.net Feeding studies have confirmed that anthranilic acid is a direct precursor in the biosynthesis of related compounds. nih.gov
The assembly of L-proline and anthranilic acid into the circumdatin scaffold is not a spontaneous process but is orchestrated by a sophisticated enzymatic complex. Evidence strongly suggests the involvement of a Nonribosomal Peptide Synthetase (NRPS) system. nih.govresearchgate.net NRPSs are large, multifunctional enzymes that synthesize peptides without the use of ribosomes as templates. uni-marburg.demdpi-res.com These enzymatic assembly lines activate the amino acid precursors and catalyze the formation of peptide bonds in a stepwise manner. ebi.ac.uk
While the direct involvement of a polyketide synthase (PKS) in the formation of the core circumdatin structure is less evident, PKS pathways are prevalent in fungi for the production of a wide array of secondary metabolites. ntu.edu.sgthieme-connect.comnih.govasm.org In some related biosynthetic pathways, PKS-derived moieties are coupled with NRPS-derived peptide chains, creating hybrid molecules. nih.govfrontiersin.org Although the biosynthesis of circumdatins is primarily thought to be NRPS-driven, the potential for interaction with PKS-derived intermediates in the broader metabolic network of the producing organism cannot be entirely ruled out. The biosynthesis of other complex fungal metabolites often involves a coordinated action of both PKS and NRPS enzymes. nih.govfrontiersin.org
Enzymatic Transformations in the Biosynthetic Cascade
Following the initial assembly of the precursor amino acids by the NRPS machinery, a series of enzymatic transformations are required to yield the final, mature structure of this compound. These reactions, often referred to as tailoring steps, introduce key functional groups and are responsible for the final chemical architecture.
The formation of the benzodiazepine ring system at the core of this compound involves a critical intramolecular cyclization event. hud.ac.uk This process is likely catalyzed by a specific domain within the NRPS or by a dedicated cyclase enzyme. nih.govfrontiersin.org Subsequent to or concurrent with cyclization, oxidative reactions play a crucial role in modifying the molecule. ebi.ac.uk These oxidations can introduce hydroxyl groups or other functionalities that are characteristic of the circumdatin family. nih.gov Furthermore, molecular rearrangements may occur, guided by specific enzymes, to achieve the final, stable conformation of the circumdatin scaffold. hud.ac.uk
A variety of tailoring enzymes are responsible for the structural diversification of the circumdatin family. rsc.org
Acyltransferases are enzymes that transfer acyl groups, and they may be involved in the addition of various substituent groups to the circumdatin core.
Oxygenases , particularly cytochrome P450 monooxygenases, are frequently involved in the hydroxylation and other oxidative modifications of secondary metabolites. nih.govbeilstein-journals.org These enzymes are likely responsible for the introduction of hydroxyl groups at specific positions on the this compound molecule.
Prenyltransferases are enzymes that attach prenyl groups (derived from isoprene (B109036) units) to a substrate molecule. While not directly indicated for this compound itself, prenylation is a common modification in related fungal alkaloids and contributes significantly to their structural diversity and biological activity. researchgate.netnih.gov
The coordinated action of these tailoring enzymes on the initial benzodiazepine scaffold leads to the production of the various members of the circumdatin family, each with its unique pattern of substitutions and functional groups. beilstein-journals.orgmdpi.com
Genetic Basis of this compound Biosynthesis
The enzymes responsible for the biosynthesis of this compound are encoded by a set of genes typically found clustered together on the fungal chromosome. rsc.org This "biosynthetic gene cluster" (BGC) contains the genes for the core NRPS enzyme, as well as for the various tailoring enzymes required for the complete synthesis of the final product. nih.govresearchgate.net
While the specific BGC for circumdatins has not been fully elucidated in all producing organisms, comparative genomics and bioinformatic analyses of related benzodiazepine-producing fungi have provided a model for what this cluster likely contains. nih.govresearchgate.netfrontiersin.org By identifying the genes for the NRPS, as well as for putative oxygenases, acyltransferases, and other tailoring enzymes within a contiguous region of the genome, researchers can predict the biosynthetic potential of a given fungus. The identification and characterization of these BGCs are crucial for understanding the evolution of secondary metabolite pathways and for harnessing their potential through synthetic biology approaches. rsc.orgdntb.gov.ua
Identification and Characterization of Biosynthetic Gene Clusters
The complete biosynthetic gene cluster (BGC) responsible for the production of this compound has not yet been definitively identified and characterized. nih.gov Fungal secondary metabolites are typically synthesized by enzymes encoded by genes clustered together on the chromosome, and identifying these BGCs is crucial for understanding and manipulating their production. rsc.org
Although the specific BGC for circumdatins remains elusive, research into their structure and the biosynthesis of related compounds allows for a proposed pathway. nih.gov The core structure of this compound is derived from L-alanine and two molecules of anthranilic acid. mdpi.com In contrast, other members of the family, such as Circumdatin C, utilize L-proline. mdpi.com
It is widely hypothesized that a non-ribosomal peptide synthetase (NRPS) is a key enzyme in the assembly of the circumdatin scaffold. nih.gov This is based on the well-characterized BGCs for other benzodiazepine alkaloids, such as anthramycin (B1237830) and sibiromycin, where NRPSs play a central role. nih.gov NRPSs are large, modular enzymes that activate and link amino acids and other carboxylic acids without the use of ribosomes. The biosynthesis is also likely to involve other enzymes, such as:
Anthranilate synthase: To provide the anthranilic acid precursors from the shikimate pathway. oup.com
Acyl-CoA ligases: To activate the anthranilic acid units.
Oxidoreductases/Oxygenases: Cytochrome P450 monooxygenases or other oxidases are likely required for the cyclization and modification steps that form the final quinazolinobenzodiazepine core. researchgate.net
The tandem incorporation of anthranilate units is a key feature of related pathways, such as the one for asperlicin (B1663381), which builds a unique tetracyclic core that can be further modified. researchgate.net The elucidation of the asperlicin BGC provides a valuable model for the potential architecture of the circumdatin cluster.
Table 1: Proposed Precursors and Key Enzyme Classes in this compound Biosynthesis
| Component | Role in Biosynthesis | Supporting Evidence |
| L-Alanine | Amino acid precursor forming part of the benzodiazepine core. mdpi.com | Structural analysis of this compound and comparison with other circumdatins derived from different amino acids (e.g., L-proline). mdpi.com |
| Anthranilic Acid | Two units are incorporated to form the quinazolinone and part of the benzodiazepine rings. rsc.orgnih.gov | General biosynthetic origin for the circumdatin family; labeling studies in related benzodiazepine alkaloids. rsc.orgoup.com |
| Non-Ribosomal Peptide Synthetase (NRPS) | Key assembly enzyme proposed to activate and link the L-alanine and anthranilic acid precursors. nih.gov | Inferred from the known biosynthesis of other complex benzodiazepine alkaloids like anthramycin and the peptide-like structure of the core. nih.gov |
| Oxidoreductases (e.g., P450s) | Believed to catalyze key oxidative cyclization steps to form the fused heterocyclic ring system. researchgate.net | Characterization of enzymes like the FAD-dependent monooxygenase in the related asperlicin pathway. researchgate.net |
Gene Expression Analysis and Regulation
Direct gene expression analysis of the this compound biosynthetic pathway is currently hampered by the lack of an identified BGC. However, studies on the regulation of other fungal benzodiazepine alkaloids offer significant insights into potential control mechanisms.
In the fungus Penicillium cyclopium, which produces the benzodiazepine alkaloids cyclopenin (B1669418) and cyclopenol, a positive feedback regulatory loop has been identified. oup.comoup.com In this system, the final alkaloid products activate key enzymes in the shikimate pathway—specifically DAHP synthase, chorismate mutase, and anthranilate synthase. oup.com This stimulation enhances the production of the precursors (L-phenylalanine and anthranilic acid) needed for alkaloid synthesis. oup.com The most pronounced effect was on anthranilate synthase, which is often a rate-limiting step. oup.comoup.com Such a feedback mechanism allows the cell to coordinate precursor supply with secondary metabolite production, avoiding unnecessary metabolic burden. oup.com
The expression of fungal BGCs is also known to be tightly regulated by broader cellular mechanisms, including:
Transcription Factors: The expression of biosynthetic genes is often controlled by specific transcription factors located within or outside the BGC. frontiersin.org These regulators can respond to developmental cues or environmental stimuli.
Environmental Signals: Changes in culture conditions, nutrient availability, or the presence of other microorganisms can trigger the expression of otherwise silent BGCs, leading to the production of secondary metabolites. nih.gov
Comparative Biosynthesis with Other Benzodiazepine Alkaloids
The biosynthesis of this compound is best understood by comparing it with that of other structurally related benzodiazepine alkaloids. This comparison highlights the modularity and evolutionary diversification of these pathways.
The most direct comparison is within the circumdatin family itself. The benzodiazepine core of this compound is formed from L-alanine, whereas Circumdatin C and G utilize L-proline. mdpi.com This substitution of a single amino acid precursor by a likely modular NRPS demonstrates a primary mechanism for generating chemical diversity within this alkaloid subclass.
A broader comparison can be made with other fungal and bacterial benzodiazepines:
Cyclopenins: Produced by Penicillium cyclopium, these alkaloids are derived from L-phenylalanine and anthranilic acid, showcasing the use of a different aromatic amino acid precursor compared to this compound. oup.com
Asperlicins: Produced by Aspergillus alliaceus, the asperlicin pathway also involves the iterative use of anthranilate. researchgate.net The identification of the asperlicin BGC and the characterization of its enzymes, such as the monooxygenase AspB that performs an oxidative cyclization, provide a functional blueprint for how the complex fused ring systems in compounds like this compound might be assembled. researchgate.net
Anthramycin and Sibiromycin: These are potent antitumor antibiotics from Streptomyces species. Their BGCs are well-characterized and rely on NRPS machinery to assemble the benzodiazepine core, further supporting the proposed involvement of an NRPS in circumdatin biosynthesis. nih.gov
The biosynthesis of this compound is therefore a variation on a conserved biosynthetic theme used by various fungi and bacteria to produce a diverse array of benzodiazepine alkaloids. The pathways differ primarily in the choice of the initial amino acid precursor and the specific enzymatic tailoring reactions (oxidations, cyclizations, substitutions) that create the final unique structures. researchgate.net
Table 2: Comparative Overview of Selected Benzodiazepine Alkaloids
| Alkaloid | Producing Organism (Example) | Key Amino Acid Precursor(s) | Other Precursors |
| This compound | Aspergillus ochraceus wikipedia.org | L-Alanine mdpi.com | Anthranilic Acid |
| Circumdatin C/G | Aspergillus ochraceus mdpi.com | L-Proline mdpi.com | Anthranilic Acid |
| Cyclopenin | Penicillium cyclopium oup.com | L-Phenylalanine oup.com | Anthranilic Acid |
| Asperlicin C | Aspergillus alliaceus researchgate.net | L-Tryptophan, Anthranilic Acid | Anthranilic Acid |
Synthetic Chemistry of Circumdatin E and Its Analogues
Total Synthetic Strategies for Circumdatin E
The total synthesis of this compound has been achieved through various methodologies, primarily centered around the formation of the fused quinazolinone ring system. These strategies often employ reductive cyclization as a key step.
A concise and effective total synthesis of enantiopure this compound relies on the reductive cyclization of a chiral N-prolinoyl-2-nitrobenzamide precursor. rsc.orgresearchgate.netebi.ac.uk This method is noted for constructing the core quinazolinone ring in a stereocontrolled manner. rsc.orgresearchgate.netebi.ac.uk The process involves the use of zinc in acetic acid to facilitate the intramolecular reductive cyclization. rsc.org This approach has also been successfully applied to the synthesis of related compounds, Circumdatin H and J. rsc.orgebi.ac.ukrsc.org The starting N-prolinoyl-2-nitrobenzamide intermediates can be prepared from isatoic anhydride (B1165640) in a two-step sequence. rsc.org
A key advantage of Zhichkin's method is the high degree of enantiocontrol conferred by the use of a chiral proline template, which is crucial for the biological activity of the final compound. The reaction is typically carried out in a mixture of ethyl acetate (B1210297) and hexane, which helps to minimize side reactions during the hydrogenation step. The choice of a palladium on carbon (Pd/C) catalyst system is critical for balancing reactivity and selectivity.
An alternative strategy for synthesizing the quinazolinobenzodiazepine framework involves a two-step process of benzoylation followed by reductive cyclization. researchgate.net This approach, while primarily detailed for the synthesis of Circumdatin H, is considered adaptable for this compound due to their structural similarities.
The initial step is the benzoylation of a proline-derived 1,4-benzodiazepin-2,5-dione precursor with 2-nitrobenzoyl chloride. researchgate.net This reaction is typically carried out in the presence of dimethylaminopyridine (DMAP) and triethylamine (B128534) (Et₃N). The subsequent step is a reductive cyclization, similar to Zhichkin's method, where the nitro group is reduced, commonly via hydrogenation with a Pd/C catalyst, to an amine which then undergoes intramolecular condensation to form the final fused ring system. researchgate.net This hybrid approach offers flexibility in modifying the aromatic substituents. However, it introduces additional synthetic steps compared to the more direct reductive cyclization of N-prolinoyl-2-nitrobenzamides.
A comparison of the two primary synthetic methods is presented below:
| Parameter | Zhichkin's Method | Benzoylation-Reductive Cyclization |
| Starting Material | Chiral N-prolinoyl-2-nitrobenzamide | Proline-derived 1,4-benzodiazepin-2,5-dione |
| Key Step | Direct reductive cyclization | Benzoylation followed by reductive cyclization |
| Stereochemical Control | Inherent via proline chirality | Dependent on precursor synthesis |
| Reported Yields | 61-65% for analogous compounds rsc.org | 53–75% for analogous compounds |
| Scalability | Demonstrated on a gram-scale | Requires intermediate purification |
Table 1. Comparative Analysis of Synthetic Methods for this compound and its Analogues.
Maintaining the correct three-dimensional structure (stereochemistry) and ensuring high enantiomeric purity are critical aspects of this compound synthesis, as these factors are paramount for its biological function.
The use of N-prolinoyl templates, derived from the naturally occurring amino acid proline, is a cornerstone for achieving high enantiomeric purity in the synthesis of this compound. Proline's inherent chirality directs the stereochemical outcome of the cyclization reactions, ensuring the formation of the desired enantiomer. This strategy has been instrumental in producing enantiopure this compound, H, and J. rsc.orgebi.ac.uk
Axial chirality is a type of stereoisomerism resulting from non-planar arrangements of groups around a chirality axis. iupac.org In the context of benzodiazepine (B76468) synthesis, there is a risk of inversion of this axial chirality during the cyclization process. However, the rigid pyrrolidine (B122466) ring of the proline template effectively prevents this inversion, thus preserving the desired stereochemistry of the final product. This structural constraint is a significant advantage of using proline-based starting materials in the synthesis of this compound and its analogues.
Stereochemical Control and Enantiopurity in Synthesis
Microwave-Assisted Synthetic Methodologies for Analogues
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and often improving yields. mdpi.com This technology has been successfully applied to the synthesis of this compound analogues. mdpi.comnih.govcapes.gov.br Specifically, a three-component, one-pot sequential reaction promoted by microwave irradiation has been developed for creating a library of these complex molecules. mdpi.comnih.govcapes.gov.br This method highlights the efficiency and potential for diversity-oriented synthesis that microwave chemistry offers in the field of alkaloid synthesis. mdpi.com The rapid heating provided by microwaves can facilitate domino reactions, leading to the efficient construction of the quinazolinobenzodiazepine scaffold from commercially available starting materials. nih.govcapes.gov.br
Development of Synthetic Analogues and Derivatives
The development of synthetic analogues for quinazolinone alkaloids like this compound is crucial for exploring the chemical space around the natural product. rsc.orgnih.gov Synthetic efforts have not only aimed at the total synthesis of the natural products themselves but also at creating a variety of derivatives. capes.gov.brresearchgate.net These efforts are facilitated by the development of flexible synthetic routes that allow for the introduction of diverse substituents.
Structural Modifications for Research Purposes
Structural modifications of the Circumdatin scaffold are undertaken to investigate structure-activity relationships and to develop new compounds with potentially enhanced or novel properties. nih.gov The diversity within the circumdatin family of natural products, which arises from different amino acid precursors (like proline, alanine (B10760859), or glycine) and varied substituents, provides a blueprint for these modifications. nih.govresearchgate.netfrontiersin.org
For research purposes, chemists have explored several modification strategies:
Amino Acid Substitution: The core structure of this compound incorporates a proline residue. nih.govfrontiersin.org Synthetic strategies can be adapted to use other amino acids, such as alanine, which is found in Circumdatin C and F, to create new analogues. nih.govmdpi.com
Aromatic Ring Substitution: The benzoylation-reductive cyclization approach offers flexibility in modifying the aromatic substituents on the quinazolinone core. This allows for the synthesis of analogues with different electronic and steric properties on the benzene (B151609) rings, which can be used to probe interactions with biological targets.
Heterocyclic Core Modification: More complex modifications involve altering the heterocyclic backbone itself. For instance, the synthesis of sulfonyl analogues of the related Circumdatin H has been attempted to create novel pyrrolobenzothiadiazepine (PBTD) structures instead of the natural pyrrolobenzodiazepine (PBD) core. hud.ac.uk This type of modification fundamentally changes the geometry and electronic nature of the molecule.
Comparative Analysis of Synthetic Methodologies: Yield, Control, and Flexibility
| Synthetic Methodology | Description | Yield | Stereochemical Control | Flexibility | Reference(s) |
| Microwave-Assisted Three-Component Reaction | A one-pot sequential reaction involving an anthranilic acid, N-Boc-proline, and methyl anthranilate, accelerated by microwave irradiation. | Moderate to Good (e.g., 25-55% for related alkaloids) | Not explicitly detailed for enantiocontrol in sources, produces racemic mixtures unless chiral auxiliaries are used. | Good for rapidly generating a library of analogues by varying the three initial components. | frontiersin.orgnih.govcapes.gov.brhud.ac.uk |
| Reductive N-Heterocyclization | Involves the cyclization of a chiral N-prolinoyl-2-nitrobenzamide precursor via catalytic hydrogenation (e.g., H₂, Pd/C) to form the quinazolinone ring. | Good | Excellent enantiocontrol, as the chirality is derived from the proline starting material and preserved. | Can be limited by the availability of the specific nitrobenzoyl precursors required. | researchgate.net |
| Benzoylation-Reductive Cyclization Hybrid | A two-step process where a proline-derived precursor is first benzoylated with a 2-nitrobenzoyl chloride, followed by reductive cyclization. | Plausible, but involves additional steps. | Good, relies on the stereochemistry of the proline-derived precursor. | High flexibility in modifying aromatic substituents by using different 2-nitrobenzoyl chlorides. | |
| Aza-Wittig Approach | Utilizes an aza-Wittig reaction from an azide (B81097) precursor as the key cyclization step. Primarily reported for Circumdatin H. | Good | Can furnish optically pure material. | Offers a different strategic approach for the key cyclization step. | hud.ac.uk |
The choice of synthetic route often depends on the specific goals of the research. For rapid library synthesis, a microwave-assisted multicomponent reaction may be preferred due to its efficiency and flexibility. frontiersin.orghud.ac.uk However, when high enantiomeric purity is critical, a reductive N-heterocyclization approach using a chiral proline template is superior due to its excellent stereochemical control. researchgate.net The benzoylation-cyclization method provides a balance, offering significant flexibility for analogue design, albeit with additional synthetic steps compared to one-pot methods.
Molecular Mechanisms of Biological Activities
Inhibition of Electron Transfer Chain Mechanisms
Circumdatin E has been identified as an inhibitor of the mammalian mitochondrial respiratory chain. researchgate.netresearchgate.net This activity disrupts the primary process of cellular energy production by impeding the flow of electrons through the electron transport chain (ETC).
The potency of this compound as a mitochondrial inhibitor has been quantified through in vitro assays using submitochondrial particles from beef heart. synthasite.com These assessments determined its half-maximal inhibitory concentration (IC50) against NADH oxidase activity to be 2.5 µM. sci-hub.boxmdpi.comsynthasite.comhud.ac.uk This value indicates a significant inhibitory effect on the integrated electron transfer chain. mdpi.com In comparative studies with its analogue, Circumdatin H, which has an IC50 of 1.5 µM, this compound is a slightly less potent inhibitor of NADH oxidase. mdpi.com
| Compound | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| This compound | NADH Oxidase | 2.5 | sci-hub.boxmdpi.comsynthasite.comhud.ac.uk |
| Circumdatin H | NADH Oxidase | 1.5 | mdpi.comsynthasite.com |
Investigation of Enzyme Interactions and Modulation
Beyond its well-defined role in mitochondrial inhibition, the specificity of this compound's interaction with other key enzymes has been a subject of investigation, particularly in comparison to other members of the circumdatin family.
While several circumdatin alkaloids have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission, this activity is not a prominent feature of this compound. frontiersin.org In a study assessing various circumdatins, Circumdatin D was identified as the most potent AChE inhibitor, with an IC50 value of 2.4 µM. frontiersin.org Other analogues showed moderate to weak activity, with IC50 values ranging up to 98.1 µM. frontiersin.org Within this context, this compound is not noted for significant AChE inhibition, highlighting a degree of functional specificity among structurally related compounds.
| Compound | AChE Inhibitory Activity (IC50) | Source |
|---|---|---|
| Circumdatin D | 2.4 µM | frontiersin.org |
| Other Circumdatins (Range) | up to 98.1 µM | frontiersin.org |
| Galanthamine (Positive Control) | 0.1 µM | frontiersin.org |
Based on available scientific literature, the primary reported enzymatic target for this compound is NADH oxidase within the mitochondrial electron transport chain. Further specific enzymatic targets outside of this system have not been identified in published research.
Modulation of Cellular Pathways in In Vitro Models (Excluding Clinical Relevance)
The principal in vitro effect of this compound on cellular pathways is a direct consequence of its inhibition of the mitochondrial respiratory chain. By blocking Complex I, it disrupts cellular energy metabolism. Detailed studies on the modulation of other specific cellular signaling or metabolic pathways by this compound have not been extensively reported in the scientific literature.
General Cellular Response Studies
The primary molecular mechanism of action identified for this compound is its role as an inhibitor of the mammalian mitochondrial respiratory chain. nih.gov Research has demonstrated that this compound, along with the closely related Circumdatin H, exhibits inhibitory activity against the integrated electron transfer chain. nih.gov Specifically, these compounds have been identified as inhibitors of mitochondrial NADH oxidase, a key component of Complex I in the respiratory chain. nih.gov By disrupting the normal flow of electrons through this complex, this compound can significantly impact cellular respiration and energy production.
Potential for Niche Applications in Oxidative Stress Research
The targeted inhibition of the mitochondrial electron transport chain by this compound makes it a valuable tool for specialized research in oxidative stress. The mitochondrial respiratory chain is a major site of reactive oxygen species (ROS) production, and disruption of electron flow, particularly at Complex I, is known to increase electron leakage and the subsequent formation of superoxide (B77818) radicals. This induced state of oxidative stress can be leveraged in laboratory settings to study the cellular responses to ROS, investigate antioxidant defense mechanisms, and explore the role of mitochondrial dysfunction in various pathologies. The specific and well-defined mechanism of this compound allows researchers to induce oxidative stress originating from a precise subcellular location, offering a controlled model for such investigations.
Comparative Biological Activity Profiles with Related Circumdatins
The circumdatin family of alkaloids, isolated from the fungus Aspergillus ochraceus, presents a fascinating case of structural variation leading to distinct biological functions.
Analysis of Structure-Activity Relationships within the Circumdatin Series
The different biological activities observed within the circumdatin series can be attributed to specific variations in their chemical structures. Spectroscopic analysis reveals that the core ring system is modified with different functional groups, which dictates their molecular targets. acs.orgacs.org For instance, the structure of this compound (C₂₀H₁₇N₃O₄) is differentiated from its relatives by the substitution patterns on its aromatic rings. acs.org The specific arrangement of hydroxy and methoxy (B1213986) groups on the quinazolinobenzodiazepine core of this compound and H appears crucial for their interaction with and inhibition of NADH oxidase. nih.gov Conversely, the structural features of Circumdatin C and G, such as the presence of a phenolic hydroxy group on the C-15 position in Circumdatin G, are likely responsible for their UV-A absorbing and protective properties. acs.org These differences underscore a clear structure-activity relationship where specific substitutions on the shared alkaloid backbone determine whether the compound will function as a respiratory chain inhibitor or a photoprotective agent.
Investigation of Cytotoxic Activities in Specific Cell Lines (for Research Purposes, not clinical)
While related compounds and derivatives within the broader family of fungal alkaloids have been evaluated for cytotoxicity, specific data for this compound remains limited in the public scientific literature.
In Vitro Cytotoxicity Assays and Half Maximal Inhibatory Concentration (IC50) Studies
In vitro cytotoxicity assays are fundamental for assessing the potential of a compound to inhibit cell growth or induce cell death in a research setting. The half maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. While conjugates and derivatives of other circumdatins, like 2-hydroxycircumdatin C, have been tested against various human cancer cell lines showing IC50 values in the micromolar range, specific IC50 data for the unmodified this compound compound were not available in the reviewed scientific literature. nih.gov Further research is required to quantify the specific cytotoxic profile of this compound against various cell lines.
| Cell Line | Tissue of Origin | IC50 Value (µM) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Evaluation of Selectivity in Cell Models
The primary molecular mechanism of this compound's biological activity involves the inhibition of the mammalian mitochondrial respiratory chain. nih.gov Specifically, both this compound and its analogue, Circumdatin H, have been identified as inhibitors of the integrated electron transfer chain. nih.govnih.gov This inhibition disrupts the cell's energy production and can trigger pathways leading to cell death. The evaluation of its selectivity—its ability to affect cancer cells more than normal cells—is a critical step in assessing its therapeutic potential.
While comprehensive studies detailing the selectivity of this compound across a wide array of cell lines are limited, research on closely related circumdatin derivatives provides a clear framework for how such evaluations are conducted. A key methodology involves testing the compound's cytotoxic (cell-killing) effects against a large panel of human cancer cell lines alongside non-cancerous human cell lines. nih.gov The difference in the concentration required to inhibit or kill cancer cells versus normal cells determines the compound's selectivity.
For instance, a study on new circumdatin-aspyrone conjugates evaluated their cytotoxic activity against 26 different human cancer cell lines and two normal human cell lines. nih.gov The results of such studies can reveal several outcomes:
Broad-spectrum cytotoxicity: Where the compound is effective against a wide range of cancer cell types.
Selective cytotoxicity: Where the compound is significantly more effective against specific types of cancer cells. For example, certain conjugates displayed selective activity against glioblastoma (U87 and U251) and liver cancer (Hep3B) cell lines. nih.gov
Differential activity: Where structurally similar compounds (isomers) show activity against different cell lines. In the study of circumdatin-aspyrone conjugates, compounds with an 8'S-configuration were active against U87 glioblastoma cells, while those with an 8'R-configuration were active against U251 glioblastoma cells. nih.gov
Safety profile: A highly desirable outcome is low cytotoxicity against normal, healthy cells, which suggests a better therapeutic window. Several of the tested circumdatin conjugates exhibited low toxicity in normal human embryonic kidney (HEK-293F) and liver (L02) cell lines. nih.gov
This approach allows researchers to build a selectivity profile, identifying which cancer types might be most susceptible to the compound and providing an initial assessment of its potential impact on healthy tissues.
Table 1: Cytotoxicity of Circumdatin-Aspyrone Conjugates in Selected Human Cell Lines
The following table presents data from a study on circumdatin derivatives, illustrating how selectivity is evaluated. The values represent the IC₅₀, or the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value indicates higher potency.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) nih.gov |
|---|---|---|---|
| Ochrazepine A | U87 | Glioblastoma | 3.10 |
| Ochrazepine B | U251 | Glioblastoma | 6.85 |
| Ochrazepine B | HEK-293F | Normal Kidney | >20 |
| Ochrazepine B | L02 | Normal Liver | >20 |
| Ochrazepine C | A673 | Rhabdomyoma | 6.78 |
| Ochrazepine C | U87 | Glioblastoma | 7.56 |
| Ochrazepine C | Hep3B | Liver Cancer | 8.97 |
| Ochrazepine D | U251 | Glioblastoma | 6.34 |
Advanced Structural Characterization and Elucidation
Spectroscopic Analysis for Confirmation and Novel Structure Determination
Spectroscopic methods form the cornerstone of the structural elucidation of Circumdatin E, providing fundamental information about its molecular weight, formula, and the connectivity of its atoms.
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for delineating the carbon-hydrogen framework of this compound. mnstate.edursc.org
¹H NMR and ¹³C NMR: The ¹H NMR spectrum of this compound reveals signals corresponding to the various protons within the molecule, including those on the aromatic rings and the fused pyrrolidine (B122466) ring system. rsc.org Similarly, the ¹³C NMR spectrum provides information on all the carbon atoms present. arkat-usa.orgresearchgate.net For instance, in a study synthesizing this compound analogues, characteristic chemical shifts were reported for the aromatic and aliphatic regions of the molecule. arkat-usa.org
2D NMR Techniques: To establish the connectivity between protons and carbons, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. numberanalytics.com
COSY experiments help identify protons that are coupled to each other, revealing adjacent protons within the spin systems of the molecule. rsc.org
HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons. nih.gov
A detailed analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the quinazolinone-pyrrolidine core structure of this compound. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues arkat-usa.org
| Position | δH (ppm), J (Hz) | δC (ppm) |
|---|---|---|
| Ar-H | 8.30 (dd, J = 7.8, 1.5 Hz) | 164.9 |
| Ar-H | 7.99 (m) | 162.1 |
| Ar-H | 7.78 (m) | 159.4 |
| Ar-H | 7.70 (bd, J = 8.1 Hz) | 151.9 |
| NCHCO | 4.54 (dd, J = 7.9, 1.4 Hz) | 59.2 |
| NCHH- | 3.79 (m) | 46.9 |
| NCHH- | 3.60 (ddd, J = 12.1, 9.7, 7.2 Hz) | - |
| NCH-CHH | 3.17 (m) | 27.4 |
| NCH-CHH | 2.31 (m) | 24.1 |
Note: Data is for a this compound analogue and serves as a representative example.
Mass spectrometry (MS) is used to determine the molecular weight of this compound, while High-Resolution Mass Spectrometry (HRMS) provides its exact molecular formula. mdpi.com The molecular formula for this compound has been established as C₂₀H₁₇N₃O₄. researchgate.netmycocentral.euacs.org HRMS analysis confirms this by providing a highly accurate mass measurement, which can be used to calculate the elemental composition. researchgate.netacs.org For example, HREIMS analysis of this compound showed a molecular ion peak at m/z 363.126, corresponding to the calculated value for C₂₀H₁₇N₃O₄. acs.org
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are also valuable for assigning the absolute configuration.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that is highly sensitive to the stereochemistry of a molecule. mdpi.com The experimental ECD spectrum of this compound can be compared with theoretically calculated spectra for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. mdpi.com This method has been successfully used to determine the absolute configuration of other circumdatin derivatives. capes.gov.br
Table 2: Summary of Analytical Techniques for this compound
| Technique | Purpose | Information Obtained |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Structural Elucidation | Proton and carbon environments, functional groups. rsc.orgresearchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Atom connectivity, detailed structural framework. mnstate.edunih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular weight of the compound. arkat-usa.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Exact mass and elemental composition. rsc.orgresearchgate.netacs.org |
| X-ray Crystallography | Absolute Configuration Determination | Precise 3D atomic arrangement. numberanalytics.comnih.gov |
Computational Chemistry for Structural Validation and Prediction
Computational chemistry serves as a powerful and indispensable tool in the structural elucidation of complex natural products, including quinazoline (B50416) alkaloids like this compound. These theoretical methods provide deep insights into molecular geometry, electronic properties, and spectroscopic characteristics, which complement and validate experimental findings. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly prominent in the characterization of these compounds. rsc.orgnih.gov
Density Functional Theory (DFT) for Geometric and Electronic Analysis
DFT has become a standard method for studying chemical systems, as it can determine a molecule's energy based on its electron density. rsc.org For structural validation, the geometry of a proposed molecule like this compound can be optimized using DFT calculations, often with a hybrid functional such as B3LYP. rsc.org The resulting theoretical geometric parameters, such as bond lengths and angles, can then be compared with experimental data obtained from techniques like X-ray crystallography. A strong correlation between the calculated and experimental values provides robust validation for the proposed structure. rsc.org
While specific DFT calculation tables for this compound are not broadly published, the general approach is well-established for related quinazoline alkaloids. rsc.org The table below illustrates a representative comparison between theoretical and experimental bond lengths for a synthesized quinazoline alkaloid, demonstrating the typical level of accuracy achieved.
Table 1: Illustrative Comparison of Selected Experimental and DFT-Calculated Bond Lengths for a Quinazoline Alkaloid Core Structure
| Bond | Experimental Bond Length (Å) (X-ray) | Calculated Bond Length (Å) (DFT/B3LYP) |
| N1-C2 | 1.385 | 1.391 |
| C2-N3 | 1.312 | 1.318 |
| N3-C4 | 1.398 | 1.405 |
| C4-C4a | 1.381 | 1.388 |
| C4a-N1 | 1.402 | 1.409 |
Note: This table is a generalized example based on published methodologies for quinazoline alkaloids to illustrate the application of DFT in structural validation. rsc.org
Furthermore, DFT calculations are employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule is more reactive. nih.gov This analysis helps in understanding the potential interactions of this compound at a molecular level.
Time-Dependent DFT (TD-DFT) for Stereochemical Elucidation
Many natural products, including members of the circumdatin family, are chiral. Determining the absolute configuration of stereocenters is a crucial aspect of their structural characterization. Time-Dependent DFT (TD-DFT) has emerged as a reliable method for this purpose through the calculation of Electronic Circular Dichroism (ECD) spectra. nih.gov For a new compound, the experimental ECD spectrum is measured and then compared to the spectra calculated for all possible stereoisomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This method was successfully used to determine the stereochemistry of Circumdatin N, a closely related benzodiazepine (B76468) alkaloid. nih.gov
Calculated Molecular Descriptors
In addition to detailed quantum chemical calculations, various molecular descriptors for this compound have been computationally predicted. These descriptors are useful for predicting the molecule's physicochemical properties and its behavior in biological systems.
Table 2: Computationally Predicted Molecular Descriptors for this compound
| Descriptor | Value | Reference |
| Molecular Formula | C₂₀H₁₇N₃O₄ | naturalproducts.netuq.edu.au |
| AlogP | 2.39 | naturalproducts.net |
| Topological Polar Surface Area (TopoPSA) | 84.66 Ų | naturalproducts.net |
| Hydrogen Bond Donor Count | 1 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 6 | naturalproducts.net |
| Rotatable Bond Count | 1 | naturalproducts.net |
| Aromatic Ring Count | 3 | naturalproducts.net |
Future Directions and Research Perspectives
Exploration of Undiscovered Circumdatin E Analogues
The circumdatin family of benzodiazepine (B76468) alkaloids, to which this compound belongs, is biosynthesized from an amino acid and two anthranilic acids. nih.govfrontiersin.org The structural diversity within this family arises from the specific amino acid incorporated and the various substituents on the core structure. nih.govfrontiersin.org For instance, circumdatins can be categorized based on the amino acid in their structure, such as proline in this compound or alanine (B10760859) in Circumdatin C. researchgate.net
The vast and largely untapped chemical diversity of fungi, particularly from unique environments like marine ecosystems, presents a promising frontier for the discovery of novel this compound analogues. uq.edu.au Modern genome mining techniques have revealed that the genomes of fungi like Aspergillus contain numerous biosynthetic gene clusters that are not expressed under standard laboratory conditions, suggesting a hidden reservoir of undiscovered natural products. frontiersin.orgjst.go.jp By manipulating culture conditions or employing genetic engineering strategies, these silent gene clusters can be activated, potentially leading to the production of new circumdatin derivatives with unique bioactivities. jst.go.jp The exploration of microbes from venomous animals is another novel approach that could yield unique chemical structures. uq.edu.au
Deeper Mechanistic Investigations of Electron Transfer Inhibition
This compound and its analogue, Circumdatin H, have been identified as inhibitors of the mitochondrial respiratory chain. wikipedia.orgnih.gov They are presumed to interfere with NADH oxidase activity, a key component of the integrated electron transfer chain. wikipedia.org Specifically, this compound has an IC₅₀ value of 2.5 μM against NADH oxidase from beef heart submitochondrial particles. wikipedia.org This inhibitory action on the electron transfer chain is a distinct mechanistic feature compared to other circumdatins, which may exhibit different biological activities such as acetylcholinesterase inhibition (Circumdatin D) or UV-A protection (Circumdatin C, G, and I).
Future research should focus on elucidating the precise molecular target and mechanism of action of this compound within the electron transport chain. Investigating its interaction with specific mitochondrial complexes, such as Complex I (NADH:ubiquinone oxidoreductase), will be crucial. researchgate.net Structure-activity relationship (SAR) studies, comparing the inhibitory potency of various natural and synthetic analogues, will help identify the key structural features required for electron transfer inhibition. This knowledge could guide the design of more potent and selective inhibitors, which could serve as valuable tools for studying mitochondrial function and dysfunction in various diseases. researchgate.net
Chemoenzymatic Synthetic Approaches for Improved Yield and Selectivity
While total synthesis of some circumdatins has been achieved, developing more efficient and scalable synthetic routes remains a key objective. wikipedia.orgnih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising strategy to improve the yield and stereoselectivity of this compound synthesis. nih.govrsc.org
For instance, lipases have been successfully used in the resolution of vasicinone, a related pyrrolo[2,1-b]quinazoline alkaloid, demonstrating the potential of enzymes in producing enantiomerically pure compounds. nih.gov The biosynthesis of related fungal alkaloids often involves nonribosomal peptide synthetases (NRPS) and other unique enzymes. acs.orgnih.govacs.org Leveraging these biosynthetic enzymes, either in whole-cell systems or as isolated catalysts, could enable the stereospecific construction of the complex quinazoline (B50416) core of this compound. Combining enzymatic steps with chemical transformations, such as microwave-assisted multicomponent reactions which have been used to synthesize this compound analogues, could lead to highly efficient and modular synthetic pathways. nih.govsemanticscholar.org
Development of this compound as a Molecular Probe for Biological Systems
The specific inhibitory activity of this compound against the mitochondrial electron transport chain makes it an excellent candidate for development as a molecular probe. wikipedia.org Molecular probes are essential tools for studying complex biological processes, allowing for the visualization and functional analysis of specific molecular targets. uq.edu.au
By attaching a fluorescent tag or other reporter molecule to the this compound scaffold, researchers could create probes to visualize the localization and dynamics of its target within living cells. This would provide invaluable insights into the organization and function of the mitochondrial respiratory chain. Furthermore, photoaffinity labeling, where a photoreactive group is incorporated into the molecule, could be employed to covalently link this compound to its binding partner(s), facilitating their identification and characterization. The development of such probes would be instrumental in dissecting the intricate mechanisms of mitochondrial respiration and its role in cellular health and disease. researchgate.net
Application of Omics Technologies (e.g., Metabolomics, Genomics) in Fungal Research
The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the field of fungal natural product discovery. frontiersin.orgresearchgate.netnih.gov These approaches provide a holistic view of an organism's biological processes and can be powerfully applied to the study of this compound and its producing fungus, Aspergillus ochraceus.
Genomic analysis of Aspergillus species has already revealed a vast potential for the production of secondary metabolites. caister.com By sequencing the genome of A. ochraceus strains that produce this compound, the biosynthetic gene cluster responsible for its formation can be identified. mdpi.com Transcriptomic and proteomic studies can then be used to understand how the expression of these genes and their corresponding enzymes is regulated, for instance, in response to different environmental cues. frontiersin.orgresearchgate.net
Metabolomics, the large-scale study of small molecules, can be used to create detailed metabolite profiles of A. ochraceus under various growth conditions. mdpi.complos.orgrsc.org This can help to identify not only new this compound analogues but also other co-regulated metabolites, providing insights into the broader metabolic network. Non-targeted metabolomics has proven effective in identifying resistance-related metabolites in cotton infected with Aspergillus. plos.org A similar approach could uncover the ecological role of this compound for its producing organism.
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The discovery and characterization of novel, low-abundance this compound analogues will necessitate the use of advanced analytical techniques with high sensitivity and resolution. frontiersin.org Techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are essential for the detection and quantification of trace metabolites in complex fungal extracts. frontiersin.orgmdpi.com
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of new compounds. mdpi.com Furthermore, sophisticated NMR spectroscopy techniques, including 2D NMR, are indispensable for the complete structural elucidation of novel analogues. nih.gov The application of these advanced analytical platforms will be critical for comprehensive metabolite profiling, enabling researchers to map the full chemical diversity of the circumdatin family and to accurately identify and quantify these compounds in various biological and environmental samples.
Q & A
Basic Research Questions
Q. What are the established methods for isolating and purifying Circumdatin E from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Purity verification requires HPLC-DAD/ELSD and comparison with published spectral data. For reproducibility, document solvent ratios, column parameters (e.g., mesh size, mobile phase gradients), and purity thresholds (≥95% by HPLC) in the experimental section .
Q. How is the chemical structure of this compound elucidated using spectroscopic techniques?
- Methodological Answer : Combine NMR (1D and 2D experiments for , , COSY, HMBC/HSQC), high-resolution mass spectrometry (HRMS), and UV/IR spectroscopy. Assign stereochemistry via NOESY or X-ray crystallography. Ensure raw spectral data (e.g., coupling constants, δ values) are cross-referenced with literature and deposited in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
